DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS
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Overview
Description
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS involves a multi-step process that includes the formation of peptide bonds and the incorporation of various functional groups. The key steps in the synthesis include:
Formation of the diazenyl group: This involves the reaction of 4-(dimethylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with 4-aminobenzoic acid to form the diazenyl group.
Peptide bond formation: The peptide bonds are formed through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis, using protected amino acids and coupling reagents like HBTU or DCC.
Incorporation of the sulfonaphthalenyl group: This step involves the reaction of the peptide with 5-sulfonaphthalen-1-amine under appropriate conditions to introduce the sulfonaphthalenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as HPLC. The use of protective groups and efficient coupling reagents would be essential to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino and diazenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of the diazenyl group can produce the corresponding amine.
Scientific Research Applications
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS has a wide range of applications in scientific research:
Chemistry: The compound is used as a model for studying peptide synthesis and the effects of various functional groups on peptide stability and reactivity.
Biology: It serves as a probe for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a targeting moiety for drug delivery systems.
Industry: It is used in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers like PEEK.
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for various biologically active compounds.
Uniqueness
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of interactions with biological targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
5-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H87N17O16S/c1-37(2)32-49(73-55(87)34-72-57(88)40-19-21-41(22-20-40)80-81-42-23-25-43(26-24-42)82(4)5)61(92)74-47(17-11-29-71-65(67)68)60(91)79-56(38(3)85)64(95)75-48(27-28-54(66)86)59(90)78-52(36-84)63(94)76-50(33-39-12-7-6-8-13-39)62(93)77-51(35-83)58(89)70-31-30-69-46-16-9-15-45-44(46)14-10-18-53(45)99(96,97)98/h6-10,12-16,18-26,37-38,47-52,56,69,83-85H,11,17,27-36H2,1-5H3,(H2,66,86)(H,70,89)(H,72,88)(H,73,87)(H,74,92)(H,75,95)(H,76,94)(H,77,93)(H,78,90)(H,79,91)(H4,67,68,71)(H,96,97,98) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRDOCLVPQYVOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H87N17O16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648684 |
Source
|
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1394.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145682-87-7 |
Source
|
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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